Cas no 198084-13-8 ((4-pyrimidin-5-ylphenyl)methanol)

(4-Pyrimidin-5-ylphenyl)methanol is a versatile aromatic alcohol derivative featuring a pyrimidine ring attached to a phenylmethanol scaffold. This compound serves as a valuable synthetic intermediate in medicinal chemistry and materials science due to its bifunctional reactivity, combining the hydroxyl group's nucleophilic properties with the electron-deficient pyrimidine moiety's electrophilic character. The structure enables diverse modifications, making it particularly useful for constructing heterocyclic frameworks in pharmaceutical development. Its rigid aromatic system enhances stability while maintaining solubility in common organic solvents. The compound exhibits potential as a precursor for kinase inhibitors and other biologically active molecules, owing to the pyrimidine ring's prevalence in drug discovery. Careful handling is recommended due to the reactivity of the benzylic alcohol group.
(4-pyrimidin-5-ylphenyl)methanol structure
198084-13-8 structure
Product Name:(4-pyrimidin-5-ylphenyl)methanol
CAS No:198084-13-8
MF:C11H10N2O
MW:186.20990228653
MDL:MFCD06802874
CID:133719
PubChem ID:7162046
Update Time:2025-07-02

(4-pyrimidin-5-ylphenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4-(Pyrimidin-5-yl)phenyl)methanol
    • (4-PYRIMIDIN-5-YLPHENYL)METHANOL
    • Benzenemethanol,4-(5-pyrimidinyl)-
    • [4-(5-Pyrimidinyl)phenyl]methanol
    • AKOS BAR-1797
    • 3-(Pyrimidin-5-yl)benzyl alcohol
    • 3-(Pyrimidin-4-yl)benzyl alcohol
    • 4-(Pyrimidin-4-yl)benzyl alcohol
    • 4-(Pyrimidin-5-yl)benzyl alcohol
    • 3-(2-Aminopyrimidin-5-yl)benzyl alcohol
    • 4-(2-Aminopyrimidin-5-yl)benzyl alcohol
    • QPOIDCHBWLGFGU-UHFFFAOYSA-N
    • MFCD06802874
    • MS-22279
    • Q27465516
    • BB 0224048
    • [4-(pyrimidin-5-yl)phenyl]methanol
    • 4-Pyrimidin-5-yl-phenyl-methanol
    • DTXSID90428138
    • (4-pyrimidin-5-ylphenyl)methanol, AldrichCPR
    • 4-(5-pyrimidinyl)-benzyl alcohol
    • W-206463
    • CHEBI:195082
    • SWX
    • SCHEMBL4582687
    • SB55707
    • CS-0336591
    • 198084-13-8
    • Benzenemethanol, 4-(5-pyrimidinyl)-
    • FT-0690456
    • AKOS004117245
    • (4-pyrimidin-5-ylphenyl)methanol
    • MDL: MFCD06802874
    • Inchi: 1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-6,8,14H,7H2
    • InChI Key: QPOIDCHBWLGFGU-UHFFFAOYSA-N
    • SMILES: OCC1C=CC(=CC=1)C1=CN=CN=C1

Computed Properties

  • Exact Mass: 186.07900
  • Monoisotopic Mass: 186.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 46Ų

Experimental Properties

  • Color/Form: No data available
  • Density: Not available
  • Melting Point: 127-130
  • Boiling Point: Not available
  • Flash Point: Not available
  • Refractive Index: 1.606
  • PSA: 46.01000
  • LogP: 1.63590
  • Vapor Pressure: Not available

(4-pyrimidin-5-ylphenyl)methanol Security Information

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(4-pyrimidin-5-ylphenyl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:198084-13-8)(4-pyrimidin-5-ylphenyl)methanol
Order Number:A1144058
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:58
Price ($):195.0
Email:sales@amadischem.com

Additional information on (4-pyrimidin-5-ylphenyl)methanol

Chemical Profile of (4-pyrimidin-5-ylphenyl)methanol (CAS No. 198084-13-8)

(4-pyrimidin-5-ylphenyl)methanol, identified by its CAS number 198084-13-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a pyrimidine ring fused with a phenyl group and terminated with a hydroxymethyl moiety, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in drug discovery and molecular biology.

The structural composition of (4-pyrimidin-5-ylphenyl)methanol positions it as a versatile intermediate in the synthesis of more complex molecules. The presence of both the pyrimidine and phenyl rings provides multiple sites for chemical modification, enabling the development of derivatives with tailored biological activities. This flexibility has been exploited in recent years to explore its potential in medicinal chemistry, where it serves as a building block for novel therapeutic agents.

In the realm of pharmaceutical research, the compound has been investigated for its interactions with biological targets, particularly enzymes and receptors involved in critical metabolic pathways. Preliminary studies suggest that derivatives of (4-pyrimidin-5-ylphenyl)methanol may exhibit inhibitory effects on certain enzymes, making them promising candidates for treating inflammatory diseases, cancer, and neurological disorders. The hydroxymethyl group at the terminal position further enhances its potential as a pharmacophore, allowing for further functionalization to optimize binding affinity and selectivity.

Recent advancements in computational chemistry have facilitated the design of more sophisticated derivatives of (4-pyrimidin-5-ylphenyl)methanol. By leveraging molecular modeling techniques, researchers can predict the binding modes of these compounds with high precision, accelerating the drug discovery process. This approach has been particularly effective in identifying lead compounds that exhibit favorable pharmacokinetic properties, such as solubility and metabolic stability.

The synthesis of (4-pyrimidin-5-ylphenyl)methanol itself is an intricate process that requires careful optimization to ensure high yield and purity. Traditional synthetic routes often involve multi-step reactions, including condensation, cyclization, and functional group transformations. However, emerging methodologies are increasingly focusing on greener and more efficient synthetic strategies, such as catalytic hydrogenation and photoredox reactions, to minimize waste and improve sustainability.

One notable application of derivatives derived from (4-pyrimidin-5-ylphenyl)methanol is in the development of kinase inhibitors. Kinases are a family of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms of these conditions. The pyrimidine moiety in (4-pyrimidin-5-ylphenyl)methanol provides an ideal scaffold for such inhibitors due to its ability to interact with the ATP-binding pockets of kinases.

The compound's potential extends beyond pharmaceuticals into agrochemicals and materials science. In agrochemical research, derivatives of (4-pyrimidin-5-ylphenyl)methanol have been explored as leads for developing novel pesticides and herbicides. Their structural features allow them to disrupt essential biological processes in pests while maintaining low toxicity to non-target organisms. Similarly, in materials science, the compound's ability to form stable complexes with metals has led to its investigation as a ligand in catalytic systems.

The analytical characterization of (4-pyrimidin-5-ylphenyl)methanol relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into its molecular structure and purity, ensuring that it meets the stringent requirements for use in research and industrial applications. High-performance liquid chromatography (HPLC) is also commonly employed for purification purposes.

Ongoing research continues to uncover new applications for derivatives of (4-pyrimidin-5-ylphenyl)methanol. For instance, studies are being conducted to explore its role in photodynamic therapy (PDT), where photosensitizer-based drugs are activated by light to generate reactive oxygen species that damage cancer cells. The compound's ability to absorb light at specific wavelengths makes it a promising candidate for such applications.

The future prospects for (4-pyrimidin-5-ylphenyl)methanol are bright, with ongoing efforts aimed at expanding its utility across multiple domains. Advances in synthetic methodologies will continue to drive innovation, enabling the production of more complex derivatives with enhanced biological activity. Additionally, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be crucial in translating laboratory findings into tangible therapeutic solutions.

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Amadis Chemical Company Limited
(CAS:198084-13-8)(4-pyrimidin-5-ylphenyl)methanol
A1144058
Purity:99%
Quantity:1g
Price ($):195.0
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